molecular formula C8H6N2O4 B8367979 3-Nitro-4-formamidobenzaldehyde

3-Nitro-4-formamidobenzaldehyde

Cat. No.: B8367979
M. Wt: 194.14 g/mol
InChI Key: WVLDIQYKOZJNGP-UHFFFAOYSA-N
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Description

3-Nitro-4-formamidobenzaldehyde is a nitro-substituted benzaldehyde derivative with a formamide functional group at the 4-position. The nitro group (-NO₂) and formamide (-NHCHO) substituents influence its electronic properties, solubility, and reactivity compared to simpler benzaldehyde derivatives .

Properties

Molecular Formula

C8H6N2O4

Molecular Weight

194.14 g/mol

IUPAC Name

N-(4-formyl-2-nitrophenyl)formamide

InChI

InChI=1S/C8H6N2O4/c11-4-6-1-2-7(9-5-12)8(3-6)10(13)14/h1-5H,(H,9,12)

InChI Key

WVLDIQYKOZJNGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)[N+](=O)[O-])NC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Nitro-4-formamidobenzaldehyde with three analogs: 4-Nitrobenzaldehyde , 3-Chlorobenzaldehyde , and 4-Methyl-3-nitrobenzaldehyde . Key differences in substituents, reactivity, and applications are highlighted.

Structural and Functional Group Comparison
Compound CAS No. Molecular Formula Substituents Key Functional Groups
3-Nitro-4-formamidobenzaldehyde N/A C₈H₆N₂O₄ -NO₂ (3-position), -NHCHO (4-position) Aldehyde, nitro, formamide
4-Nitrobenzaldehyde 555-16-8 C₇H₅NO₃ -NO₂ (4-position) Aldehyde, nitro
3-Chlorobenzaldehyde 587-04-2 C₇H₅ClO -Cl (3-position) Aldehyde, chloro
4-Methyl-3-nitrobenzaldehyde N/A C₈H₇NO₃ -NO₂ (3-position), -CH₃ (4-position) Aldehyde, nitro, methyl

Key Observations :

  • Electron-withdrawing effects : The nitro group in 3-Nitro-4-formamidobenzaldehyde and 4-Nitrobenzaldehyde increases electrophilicity at the aldehyde, enhancing reactivity in nucleophilic additions compared to 3-Chlorobenzaldehyde .
  • Solubility: The formamide group in 3-Nitro-4-formamidobenzaldehyde likely improves solubility in polar solvents (e.g., DMSO, water) relative to non-polar methyl or chloro substituents .

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